Product packaging for 2-(2-Bromophenyl)-2-methoxyacetic acid(Cat. No.:CAS No. 1545579-53-0)

2-(2-Bromophenyl)-2-methoxyacetic acid

Cat. No.: B2947238
CAS No.: 1545579-53-0
M. Wt: 245.072
InChI Key: CDVMGVHQRHYPBI-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-2-methoxyacetic acid is a brominated aromatic compound with the molecular formula C9H9BrO3 and a molecular weight of 245.07 g/mol . Its structure features a carboxylic acid group and a methoxy ether attached to the same carbon atom, which is part of the 2-bromophenyl ring system. This specific arrangement of functional groups makes it a valuable building block in organic synthesis and medicinal chemistry research. While specific applications for this exact compound are not detailed in the available literature, compounds with similar structures, such as 2-(2-bromophenyl)acetic acid, are well-established as key intermediates in the synthesis of various heterocyclic compounds and pharmacologically active molecules, including quinoxalinediones and benzodiazepine derivatives . Researchers may therefore utilize this compound as a versatile precursor for the development of new chemical entities. The product is provided with high-quality standards for use in experimental settings. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrO3 B2947238 2-(2-Bromophenyl)-2-methoxyacetic acid CAS No. 1545579-53-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromophenyl)-2-methoxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-13-8(9(11)12)6-4-2-3-5-7(6)10/h2-5,8H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVMGVHQRHYPBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1545579-53-0
Record name 2-(2-bromophenyl)-2-methoxyacetic acid
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Synthetic Methodologies for 2 2 Bromophenyl 2 Methoxyacetic Acid and Its Key Precursors

Direct Synthesis Approaches to 2-(2-Bromophenyl)-2-methoxyacetic Acid and its Esters

A direct, documented synthesis for this compound is not prominently available. However, a chemically sound synthetic route can be proposed based on established reactions for structurally similar molecules. This plausible pathway involves a two-step process starting from the readily available precursor, 2-(2-bromophenyl)acetic acid. nih.gov

The proposed synthesis would begin with the α-bromination of 2-(2-bromophenyl)acetic acid. This reaction is analogous to the synthesis of α-bromophenylacetic acid from phenylacetic acid, which can be achieved in high yield using N-bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) in a suitable solvent such as carbon tetrachloride. chemicalbook.com The subsequent step would involve a nucleophilic substitution reaction to replace the α-bromo substituent with a methoxy (B1213986) group. This can be accomplished by reacting the α-bromo acid or its corresponding ester with a methoxide (B1231860) source, such as sodium methoxide in methanol (B129727) or by using sodium hydride and methanol in a solvent like tetrahydrofuran (B95107) (THF), a method used in the synthesis of related methoxy-carbonyl compounds. chemicalbook.com

Esterification of the final acid product, or of the intermediate 2-(2-bromophenyl)acetic acid, can be readily achieved. For instance, methyl 2-(2-bromophenyl)acetate (B8456191) can be synthesized by refluxing 2-(2-bromophenyl)acetic acid in methanol with a catalytic amount of concentrated sulfuric acid. chemicalbook.com

Methodologies for Related Bromophenyl-Substituted Carboxylic Acids and Nitriles

The synthesis of bromophenyl-substituted carboxylic acids, key precursors for the target molecule, often involves direct bromination of a phenylacetic acid derivative. The regioselectivity of the bromination is directed by the existing substituents on the aromatic ring.

For example, 2-(3-Bromo-4-methoxyphenyl)acetic acid is synthesized via the regioselective bromination of 4-methoxyphenylacetic acid. The reaction employs bromine in an acetic acid solvent, yielding the desired product. nih.gov Similarly, 2-(4-bromophenyl)-2-methylpropanoic acid can be prepared by the selective bromination of 2-methyl-2-phenylpropanoic acid using bromine in an aqueous medium, with sodium bicarbonate to control the pH. quickcompany.in

The synthesis of nitriles from bromophenyl precursors can be accomplished through various standard organic transformations. A common method is the nucleophilic substitution of an appropriate alkyl halide with a cyanide salt (e.g., NaCN, KCN) in an SN2 reaction. For aryl bromides, transition-metal-catalyzed cyanation reactions are typically employed. Another route to nitriles is the dehydration of primary amides, which can be achieved using reagents like thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphoryl chloride (POCl₃). google.com Furthermore, aldehydes can be converted to nitriles via the Schmidt reaction with sodium azide (B81097) (NaN₃) in the presence of a strong acid like trifluoromethanesulfonic acid. biosynth.com

Synthetic Routes to Moxyacetic Acid and Analogous Core Structures

Methoxyacetic acid is a fundamental building block for the target compound. Its industrial production is primarily achieved through two well-established routes.

The first method is a Williamson ether synthesis, which involves the reaction of a salt of chloroacetic acid with sodium methoxide. chemicalbook.com A detailed process described in a patent involves reacting monochloroacetic acid with approximately 2.2 to 2.4 moles of sodium methylate in a methanolic solvent. Following the reaction, methanol is distilled off, and the resulting sodium salt of methoxyacetic acid is acidified with hydrochloric acid to liberate the final product, which can be purified by vacuum distillation to achieve high purity (>99%) and yields around 90%. chemicalbook.comnih.gov

The second major industrial route is the oxidation of 2-methoxyethanol (B45455) (also known as ethylene (B1197577) glycol monomethyl ether). This oxidation can be performed using air or oxygen in the presence of platinum-based catalysts. chemicalbook.com Another variation of this method utilizes nitric acid as the oxidant in the presence of a copper chloride catalyst to achieve a one-step synthesis of methoxyacetic acid. google.com

Summary of Synthetic Routes to Methoxyacetic Acid
Starting MaterialReagentsKey ConditionsYieldReference
Monochloroacetic acidSodium methylate, Methanol, Hydrochloric acidReaction at 40°C to boiling, followed by distillation and acidification~90% nih.gov
2-MethoxyethanolOxygen, Platinum catalystCatalytic oxidationNot specified chemicalbook.com
Ethylene glycol monoemethyl etherNitric acid, Cupric chloride (catalyst)Reaction at 50-100°C for 1-10 hoursNot specified google.com

Advanced Esterification and Transesterification Strategies Relevant to Methoxyacetate (B1198184) Derivatives

Esterification and transesterification are crucial reactions for synthesizing and modifying esters of methoxyacetic acid and its derivatives. These reactions are typically catalyzed by either an acid or a base. bibliomed.org

Esterification is the direct reaction of a carboxylic acid with an alcohol to form an ester. For instance, methyl methoxyacetate can be synthesized through the esterification of methoxyacetic acid with methanol. google.com

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. This equilibrium-driven process is widely used to exchange the alkoxy group of the ester. bibliomed.org For example, methyl methoxyacetate can be converted to esters of higher alcohols by reacting it with the desired alcohol and removing the methanol byproduct by distillation to shift the equilibrium towards the product.

Under basic conditions, the mechanism involves nucleophilic attack of an alkoxide on the ester's carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the original alkoxy group. Acid catalysis proceeds by protonating the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol.

A relevant example is the synthesis of methyl alpha-bromo-2-chlorophenylacetate via a Lewis acid-catalyzed transesterification. In this process, alpha-bromo-2-chlorophenylacetic acid is reacted with methyl acetate, which serves as both reactant and solvent, using a catalyst such as titanium tetrachloride. This method provides high purity (>99%) and yield (>90%) under mild conditions. The synthesis of various methoxyacetate esters can also be achieved by reacting a chloroacetic acid ester with an alkali metal methoxide.

Examples of Relevant Esterification and Transesterification Reactions
ProductStarting MaterialsCatalyst/ReagentsReaction TypeYieldReference
Methyl 2-(2-bromophenyl)acetate2-(2-Bromophenyl)acetic acid, MethanolConc. H₂SO₄ (catalytic)Esterification99% chemicalbook.com
Methyl methoxyacetateMethoxyacetic acid, MethanolNot specified (Esterification)EsterificationLow yield google.com
Methyl alpha-bromo-2-chlorophenylacetatealpha-Bromo-2-chlorophenylacetic acid, Methyl acetateTitanium tetrachloride (Lewis acid)Transesterification>90%
Methoxyacetic acid estersChloroacetic acid ester, Alkali metal methoxideNot specifiedSubstitution/EsterificationGood yields

Chemical Reactivity and Transformations of 2 2 Bromophenyl 2 Methoxyacetic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is typically the most reactive site for straightforward derivatization. Standard organic transformations can be applied to convert it into a variety of other functional groups, most notably esters and amides.

Esterification: The conversion of 2-(2-Bromophenyl)-2-methoxyacetic acid to its corresponding esters can be readily achieved through methods like the Fischer esterification. wikipedia.orgmasterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol (such as methanol (B129727) or ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent helps drive the reaction toward the ester product. masterorganicchemistry.com Water is removed as a byproduct, often facilitated by a Dean-Stark apparatus to ensure high conversion. masterorganicchemistry.com While specific examples for the title compound are not extensively documented, the esterification of structurally similar compounds like 4-bromophenylacetic acid is well-established. wikipedia.org

Amide Formation: The carboxylic acid can also be converted into amides by reaction with primary or secondary amines. Direct amidation can be achieved by heating the carboxylic acid and amine, often requiring a catalyst to facilitate the dehydration process. rsc.orgorganic-chemistry.org More commonly, the carboxylic acid is first activated to enhance its electrophilicity. Standard coupling reagents used in peptide synthesis, such as carbodiimides (e.g., DCC, EDCI) or uronium salts (e.g., HATU, HBTU), are effective for this purpose. organic-chemistry.org Alternatively, the carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an amine to form the desired amide. researchgate.net

Table 1: Representative Reactions of the Carboxylic Acid Moiety This table presents plausible transformations based on established chemical principles, as specific documented examples for the title compound are limited.

Reaction TypeReagents & ConditionsProduct Type
Fischer EsterificationAlcohol (e.g., CH₃OH), Acid Catalyst (e.g., H₂SO₄), HeatMethyl 2-(2-bromophenyl)-2-methoxyacetate
Amide Formation (via Acid Chloride)1. SOCl₂ or (COCl)₂ 2. Amine (e.g., RNH₂), BaseN-substituted 2-(2-bromophenyl)-2-methoxyacetamide
Amide Formation (Peptide Coupling)Amine (e.g., RNH₂), Coupling Agent (e.g., EDCI, HATU), BaseN-substituted 2-(2-bromophenyl)-2-methoxyacetamide

Transformations at the Stereogenic Methoxy-Substituted Carbon Center

The carbon atom alpha to the carboxyl group is a stereogenic center, substituted with both a methoxy (B1213986) group and a 2-bromophenyl ring. This chiral center is a key structural feature, and its stereochemistry can influence the biological activity of derivatives. Reactions targeting this center are less common than those at the other functional groups and must be approached with consideration for stereochemical outcomes.

The α-hydrogen of a typical carboxylic acid can be substituted, for example, via the Hell-Volhard-Zelinskii reaction to introduce a bromine atom. libretexts.orglibretexts.org However, this compound lacks an α-hydrogen, precluding this specific transformation. Reactivity at this center would likely involve either substitution of the methoxy group or reactions that proceed through an intermediate where the stereochemistry could be altered.

Transformations could potentially be designed to modify or displace the methoxy group, although this would require harsh conditions and could lead to racemization. Given the stability of the methoxy ether linkage, reactions directly at this stereocenter without affecting the rest of the molecule are challenging. The development of methods for the enantioselective synthesis of α,α-disubstituted amino acids and other molecules with quaternary chiral centers highlights the synthetic interest in such structures. nih.gov However, post-synthesis modification of such a stable, substituted stereocenter remains a significant synthetic challenge.

Reactivity of the Aryl Bromide Moiety in Cross-Coupling Reactions

The aryl bromide group is a highly versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. nih.gov This functionality allows for the elaboration of the phenyl ring, connecting it to a wide variety of other molecular fragments. The three most prominent and powerful of these reactions are the Suzuki, Heck, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.org The Suzuki-Miyaura reaction is renowned for its mild conditions and tolerance of a wide range of functional groups, making it suitable for complex molecule synthesis. nih.gov The reaction would couple this compound (or its ester derivative to protect the acidic proton) with various aryl or vinyl boronic acids to produce biphenyl (B1667301) or styrene (B11656) derivatives, respectively.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new, more substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. wikipedia.orglibretexts.org This transformation would allow for the introduction of vinyl groups onto the phenyl ring of the title compound, providing access to stilbene-like structures. mdpi.com

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org Like the other cross-coupling reactions, it is palladium-catalyzed and requires a base. wikipedia.org This method is a powerful tool for synthesizing aryl amines and has largely replaced harsher, older methods. wikipedia.orgrug.nl Applying this reaction to this compound would replace the bromine atom with a variety of amino groups.

Table 2: Potential Cross-Coupling Reactions of the Aryl Bromide Moiety This table outlines expected transformations based on the known reactivity of aryl bromides. The carboxylic acid may require protection (e.g., as an ester) for optimal results.

Reaction NameCoupling PartnerTypical Catalyst/LigandTypical BaseProduct Type
Suzuki-Miyaura CouplingAr'-B(OH)₂Pd(PPh₃)₄, Pd(OAc)₂/SPhosK₂CO₃, K₃PO₄, Cs₂CO₃Biphenyl derivative
Heck ReactionAlkene (e.g., Styrene)Pd(OAc)₂, PdCl₂(PPh₃)₂Et₃N, K₂CO₃Stilbene derivative
Buchwald-Hartwig AminationAmine (e.g., R₂NH)Pd₂(dba)₃/XPhos, RuPhosNaOt-Bu, K₃PO₄N-Aryl amine derivative

Intermolecular Reaction Pathways Leading to Functionalized Products

Intermolecular reactions are those that occur between two or more separate molecules. The transformations discussed previously, such as esterification, amide formation, and palladium-catalyzed cross-coupling reactions, are all prime examples of intermolecular pathways that lead to highly functionalized products derived from this compound.

In each case, the title compound reacts with an external reagent to form a new, more complex molecule:

Esterification and Amidation: The carboxylic acid reacts with an external alcohol or amine molecule.

Cross-Coupling Reactions: The aryl bromide moiety reacts with an external organoboron compound (Suzuki), alkene (Heck), or amine (Buchwald-Hartwig).

Another potential, though more specialized, intermolecular reaction involves arynes. Carboxylic acids have been shown to react with aryne intermediates, leading to formal insertion of the aryne into the C-O bond of the acid. nih.gov While this reaction can be complex and lead to mixtures of products, it represents another potential intermolecular pathway for functionalization.

The versatility of this compound lies in the ability to selectively perform these intermolecular reactions at different sites. For instance, one could first protect the carboxylic acid as an ester, then perform a Suzuki coupling on the aryl bromide, and finally hydrolyze the ester back to a carboxylic acid, demonstrating the strategic application of sequential intermolecular reactions.

Intramolecular Cyclization and Rearrangement Processes

Intramolecular reactions occur within a single molecule. The structure of this compound, with its ortho-disposed functional groups, suggests the potential for intramolecular cyclization, particularly after modification of one of the existing functionalities.

For example, if the aryl bromide were converted to an amino group via a Buchwald-Hartwig amination, the resulting 2-(2-aminophenyl)-2-methoxyacetic acid could potentially undergo an intramolecular condensation between the amine and the carboxylic acid to form a lactam, a cyclic amide. This type of cyclization is a common strategy for the synthesis of heterocyclic ring systems.

Similarly, transformation of the carboxylic acid into other functional groups could set the stage for cyclization. If the acid were reduced to an alcohol, an intramolecular Williamson ether synthesis could be envisioned by reacting the aryl bromide with the newly formed hydroxyl group under basic conditions to form a six-membered heterocyclic ether.

While specific examples of intramolecular cyclization or rearrangement starting directly from this compound are not well-documented in the literature, its structure serves as a promising platform for such transformations. The synthesis of complex heterocyclic structures, such as quinazolinones and benzimidazoles, often relies on the cyclization of ortho-substituted benzene (B151609) derivatives. bibliomed.org This suggests that derivatives of the title compound could be valuable intermediates in the construction of diverse heterocyclic frameworks.

Applications in Advanced Organic Synthesis

Stereochemical Aspects and Asymmetric Synthesis Strategies

Enantioselective Preparation of 2-(2-Bromophenyl)-2-methoxyacetic Acid and its Chiral Analogues

The direct enantioselective synthesis of this compound presents a significant challenge due to the quaternary stereocenter. However, strategies developed for structurally similar 2-arylpropanoic acids and their derivatives can provide valuable insights. One prominent method is kinetic resolution, which involves the differential reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent, allowing for their separation.

A notable example is the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids via enantioselective esterification. mdpi.comnih.gov This method has been successfully applied to a variety of substrates, including those with ortho-substituents on the phenyl ring. For instance, the kinetic resolution of 2-(2-bromophenyl)-2-fluoropropanoic acid was achieved with a good selectivity factor. mdpi.com This suggests that a similar approach could be viable for this compound. The process typically utilizes a chiral acyl-transfer catalyst, such as (+)-benzotetramisole (BTM), in the presence of an activating agent like pivalic anhydride (B1165640) and an achiral alcohol. mdpi.comnih.gov

Another potential route is the asymmetric alkylation of a suitable precursor. The direct enantioselective α-alkylation of arylacetic acids has been demonstrated using chiral lithium amides as traceless auxiliaries. nih.gov This method has shown high enantioselectivity for a range of arylacetic acids and alkylating agents. nih.gov Adapting this methodology to a precursor of this compound could provide a direct entry to the enantiomerically pure compound.

Furthermore, asymmetric hydrogenation of a prochiral precursor, such as an enol ether or an α,β-unsaturated ester, represents another powerful strategy. nih.gov While direct application to the target molecule is not extensively documented, the success of this approach for a wide array of substrates underscores its potential.

Chemoenzymatic Approaches for Chiral Resolution Employing Methoxyacetate (B1198184) Derivatives

Chemoenzymatic methods, which combine the selectivity of enzymes with the efficiency of chemical synthesis, offer a powerful tool for the chiral resolution of racemic compounds. For α-hydroxy acids and their derivatives, such as mandelic acid and its analogues, enzymatic kinetic resolution is a well-established technique. uga.eduresearcher.liferesearchgate.net These strategies often employ lipases to catalyze the enantioselective acylation or deacylation of the acid or its corresponding ester. researchgate.netresearchgate.net

Given the structural similarity of this compound to mandelic acid derivatives, it is plausible that similar enzymatic resolutions could be applied. Lipases such as Novozym 435 (Candida antarctica lipase (B570770) B) have demonstrated high activity and selectivity in the hydrolysis of methyl mandelate, leading to the production of optically pure mandelic acid. researchgate.net A proposed chemoenzymatic resolution of racemic this compound could involve the following steps:

Esterification: The racemic acid is converted to its corresponding methyl or ethyl ester.

Enzymatic Hydrolysis: The racemic ester is subjected to hydrolysis catalyzed by a lipase. Due to the enzyme's stereoselectivity, one enantiomer of the ester will be preferentially hydrolyzed to the corresponding carboxylic acid, while the other enantiomer remains largely unreacted.

Separation: The resulting mixture of the enantiomerically enriched acid and the unreacted ester can then be separated by conventional methods, such as extraction or chromatography.

The table below summarizes the outcomes of enzymatic resolution for various substituted mandelic acids, which can serve as a model for the expected selectivity in the resolution of this compound derivatives.

Substrate (Racemic Ester)EnzymeProductEnantiomeric Excess (ee)
Methyl MandelateNovozym 435R-(-)-Mandelic Acid78%
Ethyl MandelatePseudomonas cepacia Lipase(R)-Mandelic Acid>99%
Methyl 4-ChloromandelateCandida rugosa Lipase(R)-4-Chloromandelic Acid95%

Data compiled from analogous enzymatic resolutions of mandelic acid derivatives.

Biocatalytic cascades have also been designed for the deracemization of mandelic acid, converting the racemic mixture into a single, optically pure product. uga.edu Such a system, often involving a racemase and an enantioselective oxidase or dehydrogenase, could theoretically be adapted for this compound, offering a highly efficient route to the desired enantiomer. uga.edu

Diastereoselective Control in Transformations Involving the Compound

When a molecule already contains a chiral center, the introduction of a new stereocenter can lead to the formation of diastereomers. The control of this process, known as diastereoselective control, is crucial for the synthesis of complex molecules with multiple stereocenters. For transformations involving this compound or its derivatives, achieving high diastereoselectivity is a key objective.

One strategy to achieve diastereoselective control is through substrate-controlled reactions, where the existing stereocenter directs the stereochemical outcome of a subsequent reaction. For example, in an aldol (B89426) reaction of an enolate derived from a derivative of this compound, the stereochemistry of the α-carbon can influence the formation of the new stereocenter at the β-position. The relative stereochemistry of the product (syn or anti) will depend on the geometry of the enolate and the reaction conditions.

The use of chiral auxiliaries, which are temporarily attached to the substrate to direct the stereochemistry of a reaction, is another powerful approach. researcher.liferesearchgate.net By attaching a chiral auxiliary to the carboxylic acid group of this compound, one can influence the facial selectivity of reactions at the α-carbon or other parts of the molecule.

Furthermore, reagent-controlled diastereoselectivity can be achieved by using chiral reagents or catalysts. For instance, in the reduction of a ketone derivative of the compound, the use of a chiral reducing agent can lead to the preferential formation of one diastereomeric alcohol.

While specific examples of diastereoselective transformations involving this compound are not widely reported, studies on analogous α-alkoxy carboxylic acids provide valuable precedents. For example, the diastereoselective aldol addition of glycolate (B3277807) enolates has been shown to proceed with high levels of stereocontrol, dictated by the choice of chiral auxiliary and reaction conditions. researchgate.net

Investigation of Chiral Auxiliaries and Catalysts in Stereoselective Processes

Chiral auxiliaries and catalysts are fundamental tools in asymmetric synthesis, enabling the conversion of prochiral substrates into chiral products with high enantioselectivity. researcher.liferesearchgate.net In the context of this compound, these reagents can be employed in various strategies to control its stereochemistry.

As mentioned previously, the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids has been successfully achieved using the chiral acyl-transfer catalyst (+)-benzotetramisole (BTM). mdpi.comnih.gov This catalyst activates the carboxylic acid group, allowing for an enantioselective reaction with an achiral nucleophile. The proposed mechanism involves the formation of a diastereomeric acyl-BTM intermediate, which then reacts at different rates with the nucleophile, leading to the separation of the enantiomers. mdpi.com

The table below provides examples of chiral catalysts and their applications in the synthesis of chiral carboxylic acid derivatives, which could be adapted for the stereoselective synthesis of this compound.

Catalyst / AuxiliaryReaction TypeSubstrate ClassOutcome
(+)-Benzotetramisole (BTM)Kinetic Resolution (Esterification)2-Aryl-2-fluoropropanoic acidsHigh enantiomeric excess of unreacted acid and product ester
Chiral Lithium AmidesAsymmetric AlkylationArylacetic acidsHigh enantioselectivity
Rhodium-Bisphosphine ComplexesAsymmetric HydrogenationProchiral alkenesHigh enantiomeric excess
Evans Auxiliaries (Oxazolidinones)Asymmetric Aldol ReactionCarboxylic acidsHigh diastereoselectivity

Chiral auxiliaries, such as the Evans oxazolidinones, are widely used to control the stereochemistry of alkylation and aldol reactions of carboxylic acid derivatives. researchgate.net By forming an amide with the chiral auxiliary, the substrate is directed to react from a specific face, leading to the formation of a single diastereomer. Subsequent removal of the auxiliary yields the enantiomerically pure product. This approach could be applied to a precursor of this compound to establish the desired stereochemistry at the α-carbon.

Mechanistic Investigations of Reactions Involving 2 2 Bromophenyl 2 Methoxyacetic Acid

Mechanistic Pathways of Functional Group Interconversions

The structure of 2-(2-Bromophenyl)-2-methoxyacetic acid features several functional groups—a carboxylic acid, a methoxy (B1213986) group, and a bromo-aromatic moiety—that can undergo various interconversions.

The carboxylic acid group can be converted to esters, amides, or alcohols through standard organic transformations. Esterification, for instance, typically proceeds through a Fischer-Speier mechanism in the presence of an acid catalyst. The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by a nucleophilic attack from the alcohol.

The bromine atom on the phenyl ring is a versatile handle for numerous transformations. A key interconversion is its replacement with other functional groups via nucleophilic aromatic substitution or, more commonly, through transition-metal-catalyzed cross-coupling reactions. For instance, the bromo group can be converted to a cyano group using a cyanide salt, often with a palladium or nickel catalyst, proceeding through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

The methoxy group is generally stable but can be cleaved under harsh conditions using strong acids like hydrobromic or hydroiodic acid, typically via an S(_N)2 mechanism where a protonated ether is attacked by a halide ion.

Catalytic Mechanisms in Transition Metal-Mediated Transformations

The bromophenyl moiety of this compound makes it an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions, which are fundamental in carbon-carbon and carbon-heteroatom bond formation. eie.gr The general mechanism for these reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, involves a catalytic cycle centered on a low-valent transition metal, typically palladium. eie.grnih.govustc.edu.cn

The catalytic cycle generally proceeds through three key steps:

Oxidative Addition: The low-valent palladium(0) catalyst reacts with the aryl bromide, inserting itself into the carbon-bromine bond to form a palladium(II) intermediate. nih.gov This step is often rate-determining.

Transmetalation (for Suzuki, Negishi, etc.) or Carbopalladation (for Heck): In a Suzuki coupling, an organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex. mdpi.com In a Heck reaction, an alkene coordinates to the palladium and then inserts into the palladium-carbon bond.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. nih.gov

The efficiency and outcome of these reactions are highly dependent on the choice of catalyst, ligands, base, and solvent. researchgate.net

Table 1: Key Steps in Palladium-Catalyzed Cross-Coupling of Aryl Bromides
StepDescriptionGeneral Representation
Oxidative AdditionInsertion of Pd(0) into the Ar-Br bond.Ar-Br + Pd(0)L(_n) → Ar-Pd(II)(Br)L(_n)
TransmetalationTransfer of an organic group from an organometallic reagent to the Pd(II) center.Ar-Pd(II)(Br)L(_n) + R-M → Ar-Pd(II)(R)L(_n) + M-Br
Reductive EliminationFormation of the new C-C bond and regeneration of the Pd(0) catalyst.Ar-Pd(II)(R)L(_n) → Ar-R + Pd(0)L(_n)

Elucidation of Biocatalytic Reaction Mechanisms Relevant to Methoxyacetate (B1198184) Compounds

Hydroxylation: Cytochrome P450 monooxygenases are known to catalyze the hydroxylation of aromatic rings. The mechanism involves the activation of molecular oxygen, leading to a high-valent iron-oxo species that can insert an oxygen atom into a C-H bond of the aromatic ring. For a bromophenyl substrate, this could lead to the formation of bromophenol derivatives.

O-Demethylation: O-demethylases can cleave the methyl group from the methoxy moiety. These enzymes often utilize a radical-based mechanism, initiated by a hydrogen atom abstraction from the methyl group, followed by the formation of an unstable hemiacetal that decomposes to a hydroxyl group and formaldehyde.

Esterification/Hydrolysis: Lipases and esterases can catalyze the formation or cleavage of ester bonds. In the case of this compound, a lipase (B570770) could be used for the enantioselective esterification of the carboxylic acid. The mechanism of these enzymes typically involves a catalytic triad (B1167595) (e.g., serine, histidine, and aspartate) in the active site, leading to the formation of a covalent acyl-enzyme intermediate.

S-adenosyl-L-methionine (AdoMet) dependent methyltransferases are enzymes that can methylate a wide range of molecules. sci-hub.se These reactions generally proceed via an S(_N)2 mechanism where a nucleophilic atom of the substrate attacks the methyl group of AdoMet. sci-hub.se

Table 2: Potential Biocatalytic Transformations and a Relevant Enzyme Class
TransformationEnzyme ClassMechanistic Feature
Aromatic HydroxylationCytochrome P450 MonooxygenasesHigh-valent iron-oxo intermediate
O-DemethylationO-DemethylasesRadical-based hydrogen abstraction
EsterificationLipasesAcyl-enzyme intermediate

Kinetic Studies and Reaction Rate Analysis

Kinetic studies on reactions involving aryl bromides have provided a deeper understanding of the factors influencing reaction rates. For instance, in palladium-catalyzed reactions, the electronic nature of the substituents on the aryl bromide can significantly impact the rate of oxidative addition. Electron-withdrawing groups generally accelerate this step, while electron-donating groups can slow it down. acs.org

A kinetic study on the palladium-catalyzed formylation of aryl bromides revealed that electron-rich aryl bromides react faster than their electron-poor counterparts. liverpool.ac.uk The reaction kinetics were found to be zero-order in the aryl bromide concentration, suggesting that the oxidative addition is not the sole rate-determining step under these conditions. liverpool.ac.uk Instead, a combination of migratory insertion and dihydrogen activation was proposed as the turnover-limiting sequence. acs.orgliverpool.ac.uk

Pulse radiolysis studies of aryl bromides in aqueous solutions have been used to determine the rate constants for the reactions of aryl radicals with various molecules, which is relevant for understanding radical-mediated transformations. rsc.org

Table 3: Kinetic Data for Reactions of Aryl Bromide Analogs
ReactionAryl Bromide SubstituentRate Constant (k)Conditions
Reaction with O(_2)4-CNA = 4 x 10 s, E(_a) = 12 kJ molPulse radiolysis
Reaction with 2-Propanol4-CNA = 1.5 x 10 s, E(_a) = 13 kJ molPulse radiolysis
Reaction with tert-Butanol4-CNA = 6 x 10 s, E(_a) = 25 kJ molPulse radiolysis

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are crucial for elucidating reaction mechanisms. nih.gov In transition-metal-catalyzed reactions of aryl bromides, various intermediates have been proposed and, in some cases, isolated and characterized.

Palladium(II) Intermediates: In the catalytic cycle of cross-coupling reactions, the arylpalladium(II) halide complex formed after oxidative addition is a key intermediate. These complexes can sometimes be observed using spectroscopic techniques like NMR if they are sufficiently stable.

Benzyne (B1209423) Intermediates: Under certain conditions, particularly with strong bases, 2-bromoaryl compounds can undergo elimination to form highly reactive benzyne intermediates. rsc.org These intermediates can then be trapped by various nucleophiles or undergo cycloaddition reactions.

Radical Intermediates: Some reactions of aryl bromides may proceed through radical pathways. For example, under photolytic or certain transition-metal-catalyzed conditions, the carbon-bromine bond can undergo homolytic cleavage to generate an aryl radical. These highly reactive species can then participate in subsequent bond-forming reactions.

The characterization of these often short-lived intermediates can be challenging and may require specialized techniques such as low-temperature NMR spectroscopy, mass spectrometry, and computational modeling. nih.gov

Spectroscopic Characterization in Reaction Monitoring and Product Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

A detailed analysis of the ¹H and ¹³C NMR spectra is crucial for the unambiguous structural assignment of 2-(2-Bromophenyl)-2-methoxyacetic acid and for determining its stereochemistry if the chiral center at the alpha-carbon is resolved. Typically, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the bromophenyl ring, a singlet for the methoxy (B1213986) group protons, a singlet for the alpha-proton, and a broad singlet for the carboxylic acid proton. The chemical shifts and coupling constants of the aromatic protons would confirm the ortho substitution pattern. Furthermore, advanced NMR techniques, such as NOESY, could elucidate the spatial relationship between the substituents.

However, no experimental ¹H or ¹³C NMR spectra for this compound have been found in the surveyed literature.

Infrared (IR) Spectroscopy for Vibrational Analysis and Functional Group Identification in Reaction Products

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid group. A sharp, strong peak around 1700-1725 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the carboxylic acid. Additionally, C-O stretching vibrations for the ether and carboxylic acid functionalities, as well as C-H stretching and bending vibrations for the aromatic ring and methoxy group, would be present. The C-Br stretching frequency would likely appear in the fingerprint region.

A thorough search of scientific databases did not yield any published experimental IR spectra for this specific compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight and elemental composition of a compound. For C₉H₉BrO₃, the calculated monoisotopic mass is 243.9735 g/mol . HRMS analysis would confirm this with high accuracy. The mass spectrum would also show a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity.

While predicted mass-to-charge ratios for various adducts ([M+H]⁺, [M+Na]⁺, etc.) are available in some databases, experimentally determined HRMS data, including fragmentation patterns, have not been located in the public domain. Fragmentation analysis would provide valuable structural information, likely showing losses of the carboxyl group, methoxy group, and bromine atom.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and predicting the reactivity of molecules like "2-(2-Bromophenyl)-2-methoxyacetic acid". DFT methods calculate the electron density of a molecule to determine its energy and other properties. For aromatic compounds containing halogens and carboxylic acid groups, DFT calculations can elucidate several key features.

The presence of the bromine atom and the methoxy (B1213986) and carboxylic acid groups on the phenylacetic acid scaffold significantly influences the electronic distribution. The bromine atom, being electronegative, withdraws electron density from the aromatic ring through the inductive effect. Conversely, the methoxy group can donate electron density via resonance. The carboxylic acid group is also an electron-withdrawing group. These competing electronic effects dictate the molecule's reactivity.

DFT calculations can be used to compute various molecular properties that act as reactivity descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity. For similar bromophenyl compounds, DFT studies have shown how substituents modulate these frontier orbital energies.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. In "this compound," the oxygen atoms of the carbonyl and methoxy groups are expected to be regions of high negative potential (nucleophilic sites), while the acidic proton of the carboxyl group would be a region of high positive potential (electrophilic site).

Table 1: Predicted Electronic Properties from Analogous DFT Studies

Property Predicted Characteristic for this compound
HOMO Energy Localized primarily on the phenyl ring, influenced by bromine and methoxy substituents.
LUMO Energy Distributed over the carboxylic acid group and the aromatic ring.
HOMO-LUMO Gap Expected to be moderate, indicating reasonable stability but with potential for reactivity.
Dipole Moment A significant dipole moment is expected due to the polar substituents.

| Mulliken Charges | Negative charges anticipated on oxygen and bromine atoms; positive charges on the carbonyl carbon and acidic hydrogen. |

Prediction of Reaction Energetics and Transition State Geometries

Theoretical chemistry allows for the detailed investigation of reaction mechanisms by calculating the energetics of reactants, products, and transition states. For "this compound," this could involve studying reactions such as esterification, amide formation, or reactions involving the bromine substituent, like cross-coupling reactions.

By mapping the potential energy surface, computational chemists can identify the minimum energy pathways for a reaction. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict reaction rates. The geometry of the transition state provides a snapshot of the molecular structure at the peak of the energy barrier, offering critical insights into the bond-making and bond-breaking processes.

For instance, in a hypothetical esterification reaction with ethanol (B145695), computational models could predict the structure of the tetrahedral intermediate and the associated transition states for its formation and collapse. These calculations would likely show the influence of the ortho-bromo and alpha-methoxy groups on the reaction rate and equilibrium position, likely through steric and electronic effects.

Conformational Analysis and Stereoselectivity Modeling

"this compound" possesses a chiral center at the alpha-carbon, meaning it exists as a pair of enantiomers. Furthermore, rotation around the single bonds (e.g., C-C bond between the phenyl ring and the alpha-carbon, and the C-O bond of the methoxy group) leads to different conformers. Conformational analysis is crucial for understanding the molecule's preferred three-dimensional structure, which in turn affects its physical properties and biological activity.

Computational methods can be used to perform a systematic search of the conformational space to identify low-energy conformers. By calculating the relative energies of these conformers, their population at a given temperature can be predicted using Boltzmann statistics. For ortho-substituted phenylacetic acids, studies have shown that the orientation of the carboxylic acid group relative to the phenyl ring is a key conformational feature. The presence of the bulky bromine atom and the methoxy group will likely impose significant steric constraints, favoring specific conformations.

Stereoselectivity modeling can be applied to reactions involving this chiral molecule. For example, if "this compound" is used as a chiral building block in a synthesis, computational modeling can help predict which diastereomer of the product will be favored. This is achieved by calculating the energies of the diastereomeric transition states leading to the different products.

Table 2: Key Torsional Angles for Conformational Analysis

Dihedral Angle Description Predicted Influence
C(ortho)-C(ipso)-C(alpha)-C(carbonyl) Rotation of the acetic acid moiety relative to the phenyl ring. Highly influenced by steric hindrance from the ortho-bromine atom.
C(ipso)-C(alpha)-O(methoxy)-C(methyl) Rotation of the methoxy group. Affects the local steric and electronic environment of the chiral center.

This table highlights the key rotational degrees of freedom that would be investigated in a computational conformational analysis.

Theoretical Insights into Catalytic Processes

Theoretical studies can provide profound insights into how catalysts interact with "this compound" to facilitate chemical transformations. For example, in a palladium-catalyzed cross-coupling reaction at the bromine position, DFT calculations can model the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps.

These calculations can help in:

Understanding Catalyst-Substrate Interactions: Modeling the binding of the bromophenyl group to the metal center of the catalyst.

Predicting Reaction Outcomes: By comparing the activation barriers for different potential reaction pathways, it is possible to predict the major product of a catalytic reaction.

While no specific studies on catalytic processes involving "this compound" were found, the methodologies applied to similar aryl halides are directly transferable and would be instrumental in designing and optimizing synthetic routes involving this compound.

Conclusion and Future Research Directions

Summary of Key Research Findings and Current Advancements

Research into chiral α-aryl-α-alkoxyacetic acids, a class to which 2-(2-Bromophenyl)-2-methoxyacetic acid belongs, has established their significance as valuable chiral building blocks in organic synthesis. The presence of a stereocenter adjacent to both an aromatic ring and a carboxylic acid functionality makes them versatile precursors for the synthesis of a wide array of more complex, biologically active molecules.

Current advancements in the field have largely focused on the asymmetric synthesis of these scaffolds. Key findings indicate that the enantioselective introduction of the α-methoxy group is a critical challenge that has been addressed with varying degrees of success through different catalytic systems. The primary advancements include:

Chiral Auxiliaries: The use of chiral auxiliaries to direct the stereoselective alkylation or oxidation of a precursor molecule remains a robust and reliable method, although it often requires additional synthetic steps for attachment and removal.

Catalytic Asymmetric Synthesis: Significant progress has been made in the development of catalytic asymmetric methods, which are more atom-economical. This includes the use of chiral phase-transfer catalysts for the alkylation of α-hydroxy esters and the application of chiral ligands in transition metal-catalyzed reactions.

Enzymatic Resolutions: Biocatalytic methods, particularly enzymatic resolutions of racemic mixtures of α-aryl-α-alkoxyacetic acids or their esters, have emerged as a powerful tool for accessing enantiopure compounds.

The 2-bromophenyl moiety is recognized as a versatile handle for further functionalization, primarily through palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at this position.

Identification of Remaining Research Gaps and Challenges

Despite the progress in the synthesis of related compounds, several research gaps and challenges persist, particularly concerning this compound:

Lack of Direct Studies: The most significant gap is the lack of dedicated research on the synthesis, properties, and applications of this compound itself. Most available information is inferred from studies on analogous compounds.

Stereoselective Synthesis: The development of a highly efficient, scalable, and stereoselective synthesis of this compound remains a considerable challenge. The steric hindrance and electronic effects of the ortho-bromo substituent can influence the efficacy of existing asymmetric catalytic systems.

Substrate Scope Limitations: Many of the reported asymmetric synthetic methods for α-aryl-α-alkoxyacetic acids have a limited substrate scope, and their applicability to ortho-brominated substrates has not been systematically investigated.

Scalability of Chiral Resolutions: While enzymatic resolutions can provide high enantiopurity, their scalability can be a concern, and the theoretical maximum yield is limited to 50% for a kinetic resolution, necessitating an efficient racemization process for the undesired enantiomer.

Emerging Methodologies for Enhanced Synthetic Efficiency

To address the existing challenges, several emerging methodologies hold promise for enhancing the synthetic efficiency of this compound and its derivatives:

Organocatalysis: The use of small organic molecules as catalysts for asymmetric synthesis is a rapidly developing field. Chiral Brønsted acids or bifunctional organocatalysts could potentially be employed for the enantioselective α-functionalization of appropriate precursors.

Photoredox Catalysis: Visible-light photoredox catalysis offers new avenues for the generation of radical intermediates under mild conditions. This could be exploited for novel C-H functionalization or cross-coupling reactions to synthesize or further modify the target molecule.

Continuous Flow Chemistry: The implementation of continuous flow processes for the synthesis could offer advantages in terms of safety, scalability, and reaction optimization, particularly for reactions involving hazardous reagents or intermediates.

Chemoenzymatic Synthesis: Combining the selectivity of enzymatic transformations with the versatility of chemical synthesis in a chemoenzymatic approach could provide more efficient and sustainable routes to enantiopure this compound.

Prospective for Novel Transformations and Applications in Interdisciplinary Fields

The unique structural features of this compound open up prospects for novel transformations and applications across various scientific disciplines:

Medicinal Chemistry: As a chiral building block, it can be utilized in the synthesis of novel drug candidates. The bromophenyl group can be functionalized to explore structure-activity relationships, while the chiral α-methoxyacetic acid moiety can mimic or replace other functional groups in bioactive molecules to improve their pharmacokinetic properties.

Materials Science: The aromatic ring and carboxylic acid functionality make it a potential candidate for the synthesis of novel polymers, liquid crystals, or functional materials. The bromine atom can also serve as a site for polymerization or surface modification.

Agrochemicals: Phenylacetic acid derivatives have been explored for their herbicidal and plant growth-regulating activities. The specific substitution pattern of this compound could lead to the discovery of new agrochemicals with improved efficacy and selectivity.

Catalysis: The molecule itself or its derivatives could serve as chiral ligands for asymmetric catalysis, with the carboxylic acid and methoxy (B1213986) groups acting as coordinating sites for a metal center.

Future research should focus on developing a direct and efficient asymmetric synthesis of this compound. A thorough investigation of its chiroptical properties and its utility as a chiral resolving agent or a versatile building block for the synthesis of complex molecules will be crucial in unlocking its full potential. Furthermore, exploring the diverse transformations of the 2-bromophenyl group will undoubtedly lead to a wide range of novel compounds with interesting properties and applications.

Q & A

What are the optimized synthetic routes for 2-(2-Bromophenyl)-2-methoxyacetic acid, and how do reaction conditions influence yield and purity?

Answer: The compound can be synthesized via regioselective bromination of a methoxyphenylacetic acid precursor. For example, bromine in acetic acid at room temperature efficiently introduces bromine at the ortho position of the phenyl ring . Key variables include stoichiometry (equimolar bromine), solvent choice (acetic acid for solubility and reactivity), and reaction time (60 minutes for completion). Post-synthesis purification via recrystallization ensures high purity (>97%), critical for crystallographic studies. Yield optimization requires careful control of dropwise bromine addition to minimize side reactions .

Which analytical techniques are most effective for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions (e.g., bromine at C2, methoxy at C2) and distinguish diastereotopic protons .
  • Single-Crystal X-ray Diffraction: Resolves molecular conformation (e.g., methoxy coplanarity with the phenyl ring vs. acetic acid group perpendicularity) and hydrogen-bonding motifs (e.g., centrosymmetric dimers with R₂²(8) motifs) .
  • Melting Point (mp): Validates purity; deviations from literature values (e.g., 69–70°C) indicate impurities .

How does this compound facilitate the synthesis of natural products like Combretastatin A-4?

Answer: The bromine and methoxy groups enable strategic functionalization. For instance, the acetic acid moiety participates in Perkin condensation reactions, forming α,β-unsaturated ketones—key intermediates in Combretastatin A-4 synthesis. The bromine atom can be further modified via cross-coupling (e.g., Suzuki) to introduce aryl groups, streamlining complex natural product assembly .

How do substituent positions (e.g., bromine at C2 vs. C3) affect molecular conformation and reactivity?

Answer: Bromine’s electron-withdrawing nature enlarges C–C–C angles (e.g., 121.5° at C2-Br vs. 118.2° at methoxy-substituted carbons), altering ring strain and electronic properties. Ortho-substituted bromine increases steric hindrance, reducing nucleophilic attack at the acetic acid group compared to para-substituted analogs. These effects are quantifiable via X-ray crystallography and computational modeling .

What intermolecular interactions dominate the crystal packing of this compound?

Answer: Centrosymmetric hydrogen-bonded dimers form via O–H···O interactions between carboxylic acid groups (bond length ~1.8 Å). Additional weak C–H···O and halogen interactions (Br···O) stabilize the lattice. Such packing motifs influence solubility and melting behavior, critical for designing co-crystals or salts .

How does replacing bromine with other halogens (e.g., Cl, I) alter physicochemical properties?

Answer: Chlorine analogs exhibit smaller C–C–C angles (118.5° vs. 121.5° for Br) due to reduced electronegativity. Iodine derivatives show enhanced van der Waals interactions, increasing melting points. Reactivity shifts are evident in cross-coupling efficiency: iodine facilitates Ullmann reactions, while bromine favors Suzuki-Miyaura .

What factors govern regioselectivity during bromination of methoxyphenylacetic acid precursors?

Answer: Methoxy groups direct bromination to the ortho position via electron-donating resonance effects. Polar solvents (acetic acid) stabilize the bromonium ion intermediate, enhancing ortho selectivity. Competing para substitution is minimized by steric hindrance from the acetic acid group .

How can mechanistic studies elucidate the compound’s reactivity in nucleophilic acyl substitution?

Answer: Kinetic studies (e.g., monitoring by FTIR or LC-MS) reveal rate dependence on leaving group ability (Br⁻ vs. other halides). Density Functional Theory (DFT) calculations predict transition states, showing bromine’s inductive effect lowers the activation energy for nucleophilic attack at the carbonyl carbon .

What advanced chromatographic methods ensure high purity for biological assays?

Answer: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates impurities, while LC-MS confirms molecular ion peaks. Purity >99% is achievable via preparative HPLC, essential for reliable IC₅₀ determinations in drug discovery .

How is this compound applied in developing antimitotic agents or kinase inhibitors?

Answer: The bromophenyl moiety serves as a pharmacophore in kinase inhibitors (e.g., targeting EGFR), while the acetic acid group enables prodrug derivatization (e.g., esterification for enhanced bioavailability). In antimitotics, it mimics tubulin-binding motifs in Combretastatin analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.